molecular formula C13H13NO3S B12118549 N-(4-hydroxy-2-methylphenyl)benzenesulfonamide CAS No. 51767-42-1

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

Cat. No.: B12118549
CAS No.: 51767-42-1
M. Wt: 263.31 g/mol
InChI Key: MFXQIOMFXXIRQI-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-hydroxy-2-methylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted sulfonamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer and antimicrobial properties. It has shown activity against certain cancer cell lines and bacterial strains.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(4-methylphenyl)benzenesulfonamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    N-(4-hydroxyphenyl)benzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

The presence of both the hydroxy and methyl groups in this compound makes it unique, potentially enhancing its reactivity and specificity in various applications.

Properties

CAS No.

51767-42-1

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H13NO3S/c1-10-9-11(15)7-8-13(10)14-18(16,17)12-5-3-2-4-6-12/h2-9,14-15H,1H3

InChI Key

MFXQIOMFXXIRQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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